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Compound of Interest

2-Chloro-1-(4-
Compound Name:

ethynylphenyl)ethanone
CAS No.: 98994-30-0

Cat. No.: B2472552

Get Quote

Executive Summary

This technical guide profiles 2-Chloro-1-(4-ethynylphenyl)ethanone (CAS 98994-30-0), a
specialized bifunctional electrophile used primarily in chemoproteomics and covalent drug
discovery.[1]

Distinct from generic alkylating agents, this compound integrates two orthogonal reactive
handles: an

-chloroketone "warhead" for cysteine targeting and a terminal alkyne for bioorthogonal "click"
chemistry.[1] Its primary utility lies in Activity-Based Protein Profiling (ABPP), where it serves as
a probe to map hyper-reactive cysteine residues across the proteome.[1] Unlike its more
reactive bromo-analog, the chloro-derivative offers tuned electrophilicity, enhancing selectivity
for catalytic cysteines over non-functional surface thiols.[1]

Chemical Identity & Physical Profile[1][2][3][4][5]
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Property Data

CAS Number 98994-30-0

IUPAC Name 2-Chloro-1-(4-ethynylphenyl)ethan-1-one

Synonyms 4—Ethynyl—a—chIoroace.tophenone; 4-
Ethynylphenacyl chloride
C

Molecular Formula H
Clo

Molecular Weight 178.62 g/mol

Physical State White to pale yellow crystalline solid
Soluble in DMSO, DMF, CH

Solubility Cl
; Insoluble in water

Stability Moisture s.e.nsitive (hydrolysis of alkyl chloride);
Light sensitive

SMILES C#Cclccc(ccl)C(=0)CCl

Synthesis & Manufacturing Protocol
Strategic Rationale

Direct chlorination of acetophenones using chlorine gas (

) is discouraged due to the high risk of adding across the alkyne triple bond.[1] The preferred
methodology utilizes N-Chlorosuccinimide (NCS) with

-toluenesulfonic acid (

-TsOH) as a catalyst.[1] This provides a controlled source of electrophilic chlorine, preserving
the alkyne moiety.[1]
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Step-by-Step Protocol

Precursor: 1-(4-Ethynylphenyl)ethanone (CAS 42472-69-5)[1][2]

Solvation: Dissolve 1.0 eq of 1-(4-ethynylphenyl)ethanone in acetonitrile (ACN). Ensure the
solvent is anhydrous to prevent hydration of the alkyne.[1]

» Reagent Addition: Add 1.1 eq of N-Chlorosuccinimide (NCS).
o Catalysis: Add 0.1 eq of

-TsOH monohydrate.

o Reflux: Heat the mixture to 60°C for 4—6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-
MS.[1] The product will be less polar than the starting material.

o Workup:
o Cool to room temperature.[3]
o Dilute with ethyl acetate and wash with saturated NaHCO

(to remove acid) and brine.

o Dry organic layer over anhydrous MgSO
4]
 Purification: Recrystallize from minimal hot ethanol or perform flash chromatography (SiO
, gradient 0-10% EtOAc in Hexanes).
Critical Quality Attribute (CQA): The absence of the dichloro-species (

) and preservation of the alkyne signal (~3.1 ppm singlet in

H NMR) are paramount.

Mechanism of Action: The "Clickable" Warhead[1]
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This compound functions as a Activity-Based Probe (ABP).[1] The mechanism proceeds in two
distinct, orthogonal stages:

e Protein Labeling (Covalent): The

-chloroketone undergoes an irreversible S
2 reaction with a nucleophilic cysteine thiolate (

).[1] The ketone carbonyl activates the adjacent methylene, making it susceptible to
nucleophilic attack.[1]

e Detection (Bioorthogonal): The terminal alkyne remains inert in biological media but reacts
rapidly with azide-functionalized reporters (e.g., Biotin-N

) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).[1]

Pathway Visualization[1]
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Figure 1: The two-step labeling mechanism.[1] The probe first covalently modifies the protein,
creating a stable thioether bond.[1] Subsequent click chemistry attaches a reporter for analysis.

[1]

Applications in Drug Discovery[1][8]
Activity-Based Protein Profiling (ABPP)
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In drug development, this compound is used to assess target engagement.[1]

o Competitive ABPP: Cells are treated with a drug candidate before the probe. If the drug
binds the target cysteine, it blocks the probe.[1] A loss of signal in Mass Spectrometry
indicates successful target engagement.

Selectivity Profiling

The chloro-warhead is less reactive than iodo- or bromo-acetamides.[1] This "tuned" reactivity
is crucial. It ensures the probe only labels hyper-reactive cysteines (often catalytic or regulatory
sites with lowered pKa) rather than non-specifically alkylating every surface thiol.[1]

Experimental Workflow: Gel-Based vs. MS-Based
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Figure 2: Standard ABPP workflow utilizing 2-Chloro-1-(4-ethynylphenyl)ethanone for
proteomic profiling.[1]

Handling & Safety Protocols

o Lachrymator: Like its parent compound phenacyl chloride (CN gas), this molecule is a potent
lachrymator (tear gas agent).[1]

o Protocol: Always weigh and handle inside a functioning fume hood.
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» Skin Sensitizer: The alkylating nature makes it a severe skin irritant and potential sensitizer.
o PPE:[1] Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
o Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The

-chloroketone is susceptible to hydrolysis; the alkyne is stable but should be protected from
strong bases.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 2-Chloro-1-(4-
ethynylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2472552/docs#technical-monograph-2-chloro-1-4-
ethynylphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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